molecular formula C23H20 B14237506 Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]- CAS No. 261778-66-9

Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-

Cat. No.: B14237506
CAS No.: 261778-66-9
M. Wt: 296.4 g/mol
InChI Key: FFYQBYJBWBGFRO-UHFFFAOYSA-N
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Description

Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-: is a complex organic compound with the molecular formula C24H22 . This compound is characterized by its unique structure, which includes two ethenyl groups attached to a benzene ring, each substituted with a phenyl and a methylphenyl group. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]- typically involves the following steps:

    Stilbene Formation: The initial step involves the formation of stilbene derivatives through the Wittig reaction. This reaction uses phosphonium ylides and aldehydes to form the ethenyl groups.

    Substitution Reactions: The phenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents include bromobenzene and methylbenzene, which react with the stilbene derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Wittig reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-4-(1-methylethenyl)-
  • Benzene, 1-ethenyl-4-(2-methylpropyl)-
  • Benzene, 1,2-dimethoxy-4-(1-propenyl)-

Properties

CAS No.

261778-66-9

Molecular Formula

C23H20

Molecular Weight

296.4 g/mol

IUPAC Name

1-methyl-4-[2-[4-(2-phenylethenyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C23H20/c1-19-7-9-21(10-8-19)13-14-23-17-15-22(16-18-23)12-11-20-5-3-2-4-6-20/h2-18H,1H3

InChI Key

FFYQBYJBWBGFRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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